molecular formula C22H18N2O3S2 B2410252 Ethyl 2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetate CAS No. 312946-35-3

Ethyl 2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetate

Cat. No.: B2410252
CAS No.: 312946-35-3
M. Wt: 422.52
InChI Key: ZEPRHSVCQOLVBE-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, making it a subject of interest for researchers exploring new chemical entities with potential biological activities.

Biochemical Analysis

Biochemical Properties

The biochemical properties of Ethyl 2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetate are not well-studied. Similar compounds with a quinazolin-4-one moiety have been found to possess a variety of biological effects, including anticancer, anti-convulsant, and antimicrobial activities

Cellular Effects

The cellular effects of this compound are currently unknown. Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other compounds with a quinazolin-4-one moiety .

Preparation Methods

The synthesis of Ethyl 2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the nucleophilic addition and subsequent cyclization to form the thieno[2,3-d]pyrimidine core . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining the quality of the final product .

Chemical Reactions Analysis

Properties

IUPAC Name

ethyl 2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S2/c1-2-27-18(25)14-29-22-23-20-19(17(13-28-20)15-9-5-3-6-10-15)21(26)24(22)16-11-7-4-8-12-16/h3-13H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPRHSVCQOLVBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)N1C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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